molecular formula C14H28 B078327 Tetradec-7-ene CAS No. 10374-74-0

Tetradec-7-ene

Cat. No.: B078327
CAS No.: 10374-74-0
M. Wt: 196.37 g/mol
InChI Key: UBDIXSAEHLOROW-YPKPFQOOSA-N
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Description

(e)-7-Tetradecene belongs to the class of organic compounds known as unsaturated aliphatic hydrocarbons. These are aliphatic Hydrocarbons that contains one or more unsaturated carbon atoms. These compounds contain one or more double or triple bonds (e)-7-Tetradecene is considered to be a practically insoluble (in water) and relatively neutral molecule (e)-7-Tetradecene has been primarily detected in saliva.
(E)-7-Tetradecene is an acyclic olefin.

Scientific Research Applications

  • Hydroformylation of Higher Olefins

    Tetradec-1-ene, a close relative of tetradec-7-ene, has been hydroformylated in an aqueous—organic two-phase system using a water-soluble catalyst. This process, involving rhodium-catalyzed micellar, biphasic hydroformylation, achieved a yield of 79% (Fell & Papadogianakis, 1991).

  • Stereoselectivity in Cross-Metathesis Reactions

    In a study on cross-metathesis reactions involving oct-1-ene and cis- or trans-oct-2-ene, this compound was formed as a product. This process was catalyzed by tungsten-based catalysts, and the study provided insights into the stereoselectivity of these reactions (Uchida, Hinenoya, & Yamamoto, 1981).

  • Synthesis of Insect Pheromones

    The synthesis of various insect pheromones, including derivatives of this compound, has been achieved. Such synthetic pheromones are valuable for studying and controlling pest populations (Odinokov et al., 2004).

  • Thiol-Ene Coupling in Glycochemistry

    Thiol-ene coupling, which could involve compounds like this compound, is used in carbohydrate chemistry for various applications, including carbohydrate modification and synthesis of oligosaccharides and glycosyl amino acids (Dondoni & Marra, 2012).

  • Hydroformylation in Microemulsions

    this compound's hydroformylation using cobalt-based catalysts in microemulsions has been studied. This process results in the isomerization of internal double bonds in this compound, yielding a significant proportion of terminal aldehydes (Haumann, Koch, & Schomäcker, 2003).

  • Release of Pheromones from Supramolecular Structures

    The release profile of (Z)-tetradec-7-en-1-al, a sex pheromone of the olive pest Prays oleae, from a complex structure was studied. This research aids in understanding how pheromones are released and stabilized in various environments (Yannakopoulou, Ripmeester, & Mavridis, 2002).

  • Photochemical Grafting on Indium Tin Oxide Substrates

    Tetradec-1-ene, similar to this compound, was used in the photochemical grafting on indium tin oxide (ITO) surfaces. This process is significant for the development of ITO-based (bio)electronic devices (Li & Zuilhof, 2012).

Safety and Hazards

Tetradec-7-ene may be fatal if swallowed and enters airways . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, wash off with soap and plenty of water .

Properties

{ "Design of the Synthesis Pathway": "Tetradec-7-ene can be synthesized through a series of reactions starting from readily available starting materials. The synthesis pathway involves the conversion of a long-chain alkyl halide into an alkene through an elimination reaction. The reaction conditions can be optimized to yield the desired product with high selectivity and yield.", "Starting Materials": [ "1-bromotetradecane", "potassium hydroxide", "ethanol", "sodium hydride", "1,2-dibromoethane", "sodium iodide", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "petroleum ether" ], "Reaction": [ "Step 1: Conversion of 1-bromotetradecane to tetradecane", "Reaction conditions: Potassium hydroxide, ethanol", "Step 2: Conversion of tetradecane to tetradec-7-ene", "Reaction conditions: Sodium hydride, 1,2-dibromoethane, sodium iodide", "Step 3: Reduction of tetradec-7-ene to tetradec-7-ene-ol", "Reaction conditions: Sodium borohydride, acetic acid", "Step 4: Dehydration of tetradec-7-ene-ol to tetradec-7-ene", "Reaction conditions: Sulfuric acid, sodium sulfate, magnesium sulfate, petroleum ether" ] }

CAS No.

10374-74-0

Molecular Formula

C14H28

Molecular Weight

196.37 g/mol

IUPAC Name

(Z)-tetradec-7-ene

InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13-

InChI Key

UBDIXSAEHLOROW-YPKPFQOOSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCC

SMILES

CCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCC=CCCCCCC

41446-63-3
10374-74-0

physical_description

Clear colorless liquid;  [Sigma-Aldrich MSDS]

Pictograms

Health Hazard

Synonyms

7-tetradecene
E-7-tetradecene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The increase in the activity of metathesis catalysts by means of salts was likewise examined in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(H) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were studied. When the Grubbs (I) catalyst was used, a significant improvement in the conversion of 7-tetradecene was observed on addition of tin chloride or tin bromide (Table 1). Without the addition of a salt, a conversion of 25.8% was achieved, when SnCl2*2H2O was added the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide significantly reduced the conversion from 25.8% to 4.1%. However, in combination with the Grubbs (II) catalyst, all three tin salts lead to only slight improvements in conversion from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When the “Phobcats” [Ru(phobCy)2Cl2 (=ChPh)] is used, the conversion is reduced from 87.9% to 80.8% by addition of SnCl2, to 81.6% by addition of SnBr2 and to 73.9% by addition of SnI2. When iron(II) salts are used in combination with the Grubbs (1) catalyst, the increase in conversion when iron(II) bromide is used is higher than when iron(II) chloride is used. It may be noted that regardless of the type of catalyst used, the conversion is always higher when bromides are used than when the corresponding chlorides are used.
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iron(II) chloride
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ethylene

Synthesis routes and methods II

Procedure details

The increase in activity of metathesis catalysts brought about by salts has likewise been studied in Inorganica Chimica Acta 359 (2006) 2910-2917. The influences of tin chloride, tin bromide, tin iodide, iron(II) chloride, iron(II) bromide, iron(III) chloride, cerium(III) chloride*7H2O, ytterbium(III) chloride, antimony trichloride, gallium dichloride and aluminium trichloride on the self-metathesis of 1-octene to form 7-tetradecene and ethylene were examined. When using the Grubbs (I) catalyst, a significant improvement in the conversion to 7-tetradecene was observed when tin chloride or tin bromide was added (Table 1; catalyst 1). Without addition of salt, a conversion of 25.8% was achieved; when 5 nCl2*2H2O was added, the conversion rose to 68.5% and when tin bromide was added it rose to 71.9%. Addition of tin iodide resulted in a significant decrease in the conversion from 25.8% to 4.1%. In combination with the Grubbs (II) catalyst (Table 1; catalyst 2), on the other hand, all three tin salts led to only slight improvements in yield from 76.3% (reference experiment without addition) to 78.1% (SnCl2), to 79.5% (SnBr2) and 77.6% (SnI2). When “phobcat” [Ru(phobCy)2Cl2(═ChPh)] is used (Table 1; catalyst 3), the conversion is decreased from 87.9% to 80.8% by addition of SnCl2, to 81.6% by SnBr2 and to 73.9% by SnI2. When iron(II) salts are used in combination with the Grubbs (I) catalyst (Table 3; catalyst 1), the increase in conversion when using iron(II) bromide is higher than when using iron(II) chloride. It may be remarked that, regardless of the type of catalyst used, the conversion when bromides are used is always higher than when the corresponding chlorides are used.
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Reaction Step One
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iron(II) chloride
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tin chloride
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ethylene

Synthesis routes and methods III

Procedure details

Reactions were carried out in a 100 ml three-necked flask fitted with a reflux condenser, thermometer and septum. The reflux condenser was connected to a cooling bath to ensure a constant flow of chilled water through the jacket, thereby preventing loss of octene. The top of the condenser was connected to a cold trap and bubbler in order to monitor liquid losses and gas emissions. The thermometer was positioned below the level of the reaction solution to ensure correct temperature monitoring. The reaction flask was purged with argon to ensure removal of oxygen. The reagents [EP or PCy3, RuCl3.xH2O and 1,4-butynedioldiacetate (BDD) and 1-octene)] were added to the flask under inert conditions, then a slow hydrogen sparge (2 bubbles per second) was started and maintained during the reaction. The reaction mixture was heated, with stirring, to the desired temperature. Samples were taken at regular intervals with a syringe through the septum and quenched with a mixture of toluene and two drops of t-butylhydroperoxide. Samples were analyzed by GC using a Pona column. Unless otherwise stated, 20 ml of octene was employed in all experiments, and catalyst, solvent and additive amounts were calculated relative to this. Octadecane in an amount of 0.5 ml was used as internal standard. The conversion percentages (as molar %) of 1-octene to 7-tetradecene are provided in FIGS. 1 and 2.
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1-octene
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7-tetradecene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Customer
Q & A

Q1: How does the stereochemistry of oct-2-ene influence the product distribution in cross-metathesis reactions with oct-1-ene to produce tetradec-7-ene?

A1: Research indicates that the stereochemistry of oct-2-ene (cis or trans) significantly impacts the cis/trans isomer ratio of the resulting this compound during cross-metathesis with oct-1-ene. This effect is attributed to the interaction between alkyl substituents on the tungstacyclobutane intermediate formed during the reaction []. Specifically, the interaction between the alkyl group on the C2 carbon of the tungstacyclobutane and the tungsten moiety plays a crucial role in dictating the stereochemical outcome []. Different catalysts, such as tungsten hexachloride–tetraphenyltin, hexaphenoxytungsten–ethylaluminium dichloride, or tungsten hexachloride–triethylaluminium, further influence the yields and isomeric ratios of this compound [].

Q2: What is the significance of synthesizing a methyltricyclo[7.4.0.0(2,6)]this compound derivative?

A2: The synthesis of a methyltricyclo[7.4.0.0(2,6)]this compound derivative holds particular interest because its carbon framework mimics the BCD rings found in steroid nuclei []. This structural similarity provides a valuable platform for studying the conformational preferences and reactivity of these complex ring systems. X-ray crystallography studies on a synthesized derivative revealed that ring B adopts a chair conformation, while ring C exists in a half-chair conformation []. Furthermore, the relative stereochemistry at the BC and CD ring junctions provides insights into the spatial arrangement of substituents within this framework [].

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